molecular formula C18H23NO3S B497456 N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 428487-26-7

N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B497456
CAS No.: 428487-26-7
M. Wt: 333.4g/mol
InChI Key: BUYGCZUYJZBNOB-UHFFFAOYSA-N
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Description

N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a benzyl group attached to the sulfonamide nitrogen, with additional substituents at the 2-, 4-, and 5-positions of the benzene ring. The compound’s structure includes a methoxy group (2-position), a methyl group (4-position), and an isopropyl group (5-position).

Properties

IUPAC Name

N-benzyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13(2)16-11-18(17(22-4)10-14(16)3)23(20,21)19-12-15-8-6-5-7-9-15/h5-11,13,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYGCZUYJZBNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, isopropylbenzene, methoxybenzene, and methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, molecular properties, and reported applications.

5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide

  • Structure: Differs in the sulfonamide nitrogen substituent (3-morpholinopropyl vs. benzyl).
  • Molecular Formula: C₁₈H₃₀N₂O₄S (vs. C₁₈H₂₃NO₃S for the target compound).
  • Higher molar mass (370.51 g/mol vs. ~333.45 g/mol for the benzyl analog) due to the morpholine moiety.
  • Applications : Such derivatives are often explored as kinase inhibitors or protease modulators due to their ability to interact with enzymatic pockets via hydrogen bonding .

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl-4-(1-acetamido-2-((N,N4-dimethylphenyl)sulfonamido)ethyl)benzoate (Compound 7b)

  • Structure : Features a sulfonamide group linked to a dimethylphenyl moiety and a complex cyclohexyl ester backbone.
  • Key Differences :
    • The sulfonamide is part of a larger, conformationally constrained system, likely improving target specificity in biological systems.
    • The presence of an acetamido group and ester functionality may enhance metabolic stability compared to the simpler benzyl-substituted analog.

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : A pyrimidine-based sulfonamide with a fluorophenyl and formyl group.
  • Applications : Fluorinated sulfonamides are common in antimicrobial and anticancer agents due to improved bioavailability and target engagement .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
This compound C₁₈H₂₃NO₃S ~333.45 Benzyl, methoxy, methyl, isopropyl Enzyme inhibition, material science
5-Isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide C₁₈H₃₀N₂O₄S 370.51 Morpholinopropyl Kinase/protease modulation
Compound 7b C₂₉H₃₈N₂O₅S 526.69 Cyclohexyl ester, dimethylphenyl, acetamido Drug discovery (enzyme inhibition)
N-[4-(4-Fluorophenyl)-...-methanesulfonamide C₁₅H₁₇FN₂O₃S 348.37 Fluorophenyl, pyrimidine, formyl Antimicrobial/anticancer agents

Research Findings and Trends

  • Steric Effects : The benzyl group in the target compound provides moderate steric bulk, which may limit binding to shallow enzymatic pockets compared to smaller substituents (e.g., methyl) but enhance selectivity for deeper cavities .
  • Biological Relevance: Compounds with morpholine or pyrimidine moieties (e.g., entries 2.1 and 2.3) often exhibit superior pharmacokinetic profiles compared to simpler benzyl analogs, as noted in preclinical studies .

Biological Activity

N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is characterized by a sulfur atom bonded to both an oxygen atom (sulfonyl) and a nitrogen atom (amino). The presence of a methoxy group and isopropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The molecular formula is C₁₅H₁₉NO₃S, with a molecular weight of approximately 345.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropyl and methoxy groups may enhance the compound's binding affinity and selectivity for its targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines, revealing promising inhibitory effects on growth .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways associated with cancer progression. Inhibitory assays have demonstrated that similar compounds effectively target key enzymes involved in tumor growth .
  • Antimicrobial Properties : Some sulfonamide derivatives have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial efficacy remains limited .

Case Studies and Research Findings

  • Anticancer Profile : A study evaluated the anticancer activity of sulfonamide derivatives, including those similar to this compound. Compounds were screened against the NCI 60 cancer cell line panel, revealing varying degrees of growth inhibition. Notably, some derivatives exhibited IC50 values as low as 0.49 µM against specific cancer targets .
  • Enzyme Assays : In vitro assays indicated that sulfonamide compounds could inhibit the V600EBRAF enzyme, which is implicated in melanoma. The structure-activity relationship studies highlighted the importance of substituents in enhancing inhibitory potency .
  • Antimicrobial Activity : While specific studies on this compound are sparse, related compounds have shown potent antibacterial effects at low concentrations against various bacterial strains .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related sulfonamide compounds:

Compound NameBiological ActivityIC50 (µM)Target
Compound AAnticancer0.49V600EBRAF
Compound BAntibacterial3.9Gram-positive bacteria
Compound CEnzyme Inhibition1.0Dihydrofolate reductase

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation : React 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Optimization : Adjust molar ratios (1:1.2 sulfonyl chloride to amine), temperature (0–5°C for exothermic steps), and reaction time (4–6 hours for completion). Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, isopropyl doublet at δ 1.2–1.4 ppm) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30, 1 mL/min).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~375.2).
  • X-ray Crystallography (if crystalline): Resolve bond angles (e.g., C-S-N bond ~107°) and confirm stereoelectronic effects .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this sulfonamide derivative?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX). Validate with co-crystallized ligands .
  • QSAR Studies : Correlate substituent effects (e.g., isopropyl hydrophobicity) with IC₅₀ values.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. Q4. How do researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., mitochondrial vs. enzymatic targets) .
  • Metabolic Stability : Test hepatic microsomal degradation (e.g., t₁/₂ <30 min suggests rapid clearance).
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

Example Contradiction : A study reports anticancer activity (IC₅₀ = 5 μM), while another shows no effect. Possible factors:

  • Cell line variability (e.g., p53 status in HCT116 vs. HeLa).
  • Assay conditions (hypoxia vs. normoxia for CAIX inhibition) .

Q. Q5. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ester groups (e.g., acetylated methoxy) to enhance oral bioavailability .
  • Lipid Nanoparticles : Encapsulate for targeted delivery (PDI <0.2, ζ-potential ±20 mV).
  • Metabolite Identification : Use LC-MS/MS to track hepatic metabolites (e.g., glucuronidation at the sulfonamide group) .

Q. Q6. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Delete target genes (e.g., CAIX in HT-29 cells) to confirm on-target effects .
  • Transcriptomics : RNA-seq to identify differentially expressed pathways (e.g., hypoxia-inducible factors).
  • In Vivo Imaging : Fluorescently tagged analogs for biodistribution studies in xenograft models .

Data Contradiction Analysis

Q. Q7. Why do NMR spectra occasionally show unexpected peaks, and how can this be mitigated?

Methodological Answer:

  • Impurity Sources : Residual solvents (e.g., DCM at δ 5.3 ppm) or unreacted intermediates.
  • Solution : Use deuterated solvents (CDCl₃), pre-purify via prep-HPLC, and confirm assignments with 2D NMR (HSQC, HMBC) .

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